molecular formula C6H11I B14649803 2-Iodo-1-hexene CAS No. 54145-19-6

2-Iodo-1-hexene

Cat. No.: B14649803
CAS No.: 54145-19-6
M. Wt: 210.06 g/mol
InChI Key: HXHBSEFLWXXWSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-1-hexene is an organic compound with the molecular formula C6H11I It is a halogenated alkene, characterized by the presence of an iodine atom attached to the second carbon of a hexene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodo-1-hexene can be synthesized through a multi-step process starting from 5-hexen-1-ol. The general procedure involves the conversion of 5-hexen-1-ol to its corresponding mesylate, followed by substitution with sodium iodide. The reaction conditions typically involve the use of dichloromethane as a solvent and cooling the reaction mixture to low temperatures (0 to -5°C) to control the reaction rate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling of reagents to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1-hexene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Sodium Iodide: Used in the synthesis of this compound from mesylates.

    Bases: Such as potassium tert-butoxide, used in elimination reactions.

    Electrophiles: Such as bromine or hydrogen bromide, used in addition reactions.

Major Products Formed

Scientific Research Applications

2-Iodo-1-hexene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the modification of biomolecules for imaging or therapeutic purposes.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of iodinated compounds for radiographic imaging.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodo-1-hexene in chemical reactions typically involves the formation of a carbocation intermediate when the iodine atom leaves. This intermediate can then undergo various transformations, such as nucleophilic attack or elimination. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-1-hexene is unique due to the presence of the iodine atom, which is a good leaving group, making it highly reactive in substitution and elimination reactions. This reactivity can be leveraged in various synthetic applications, making it a valuable compound in organic chemistry .

Properties

CAS No.

54145-19-6

Molecular Formula

C6H11I

Molecular Weight

210.06 g/mol

IUPAC Name

2-iodohex-1-ene

InChI

InChI=1S/C6H11I/c1-3-4-5-6(2)7/h2-5H2,1H3

InChI Key

HXHBSEFLWXXWSX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.